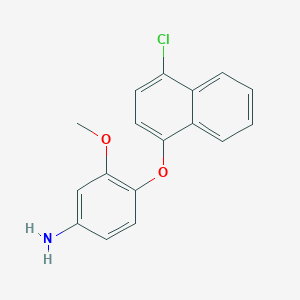![molecular formula C16H26OSSi B11836894 2-[(Phenylsulfanyl)(trimethylsilyl)methyl]cyclohexan-1-ol CAS No. 86029-80-3](/img/structure/B11836894.png)
2-[(Phenylsulfanyl)(trimethylsilyl)methyl]cyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Phenylsulfanyl)(trimethylsilyl)methyl]cyclohexan-1-ol is an organic compound characterized by the presence of a phenylsulfanyl group, a trimethylsilyl group, and a cyclohexanol moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Phenylsulfanyl)(trimethylsilyl)methyl]cyclohexan-1-ol typically involves the reaction of cyclohexanone with phenylsulfanyl and trimethylsilyl reagents under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar reagents and catalysts. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or thiols.
Substitution: The phenylsulfanyl and trimethylsilyl groups can be substituted under appropriate conditions, often using nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-[(Phenylsulfanyl)(trimethylsilyl)methyl]cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and addition reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
作用机制
The mechanism of action of 2-[(Phenylsulfanyl)(trimethylsilyl)methyl]cyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl group can engage in interactions with thiol groups in proteins, while the trimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its passage through biological membranes.
相似化合物的比较
2-[(Phenylsulfanyl)methyl]cyclohexan-1-ol: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
2-[(Trimethylsilyl)methyl]cyclohexan-1-ol: Lacks the phenylsulfanyl group, affecting its biological activity and applications.
Cyclohexan-1-ol: The parent compound without any substituents, serving as a basis for comparison in terms of reactivity and applications.
Uniqueness: 2-[(Phenylsulfanyl)(trimethylsilyl)methyl]cyclohexan-1-ol is unique due to the presence of both phenylsulfanyl and trimethylsilyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s versatility in various applications, making it a valuable reagent in scientific research and industrial processes.
属性
CAS 编号 |
86029-80-3 |
|---|---|
分子式 |
C16H26OSSi |
分子量 |
294.5 g/mol |
IUPAC 名称 |
2-[phenylsulfanyl(trimethylsilyl)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C16H26OSSi/c1-19(2,3)16(14-11-7-8-12-15(14)17)18-13-9-5-4-6-10-13/h4-6,9-10,14-17H,7-8,11-12H2,1-3H3 |
InChI 键 |
HUKCWHWWTFHEDX-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C(C1CCCCC1O)SC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzo[g]quinazoline-5,10-dione, 4-methyl-2-phenyl-](/img/structure/B11836815.png)
![5-Benzyl-6,7,8,9-tetrahydrocyclohepta[b]indol-10(5H)-one](/img/structure/B11836824.png)
![4-Pentenamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N-methyl-2-(1-methylethyl)-, (2S)-](/img/structure/B11836832.png)
![(1R,3'R)-tert-Butyl 3'-methylspiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B11836838.png)





![2-Hydroxy-4-{[(quinolin-3-yl)methyl]amino}benzoic acid](/img/structure/B11836868.png)




